

# Validating the anti-tumor activity of EEDi-5285 in different cancer models

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## Compound of Interest

Compound Name: EEDi-5285

Cat. No.: B15584433

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## EEDi-5285: A Potent Inhibitor of PRC2 with Promising Anti-Tumor Activity

A comprehensive analysis of **EEDi-5285**'s performance in preclinical cancer models, offering a comparative perspective for researchers in oncology and drug development.

**EEDi-5285** has emerged as a highly potent and orally active small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).<sup>[1][2][3][4][5][6]</sup> By targeting EED, **EEDi-5285** disrupts the allosteric activation of EZH2, the catalytic subunit of PRC2, leading to the inhibition of histone H3 lysine 27 trimethylation (H3K27me3) and subsequent anti-tumor effects. This guide provides a detailed comparison of **EEDi-5285**'s activity against other PRC2 inhibitors and summarizes key experimental findings in various cancer models.

## Comparative Efficacy of EEDi-5285

**EEDi-5285** has demonstrated exceptional potency in preclinical studies, significantly surpassing earlier generation EED inhibitors. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Potency of **EEDi-5285** in EZH2-Mutant Lymphoma Cell Lines

Compound	Target	Pfeiffer (IC50)	KARPAS422 (IC50)	EED Binding (IC50)
EEDi-5285	EED	20 pM[1][2][4][5]	0.5 nM[1][2][4][5]	0.2 nM[1][2][3][4][5][6]
EED226	EED	Not Reported	182 nM[7]	17.6 nM[7]

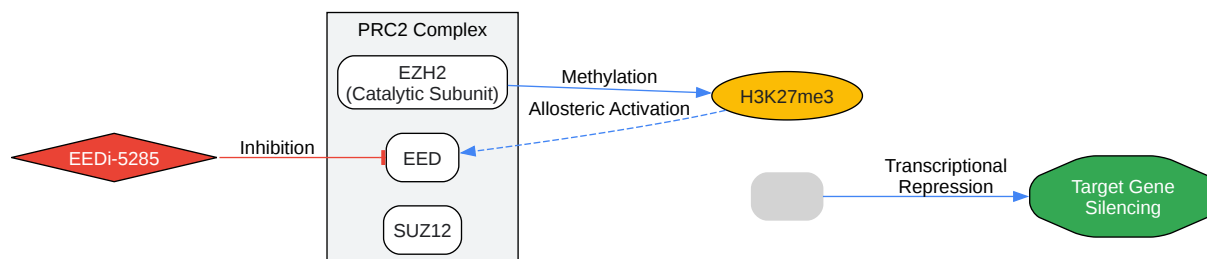
IC50 values represent the concentration required to inhibit 50% of cell growth or protein binding.

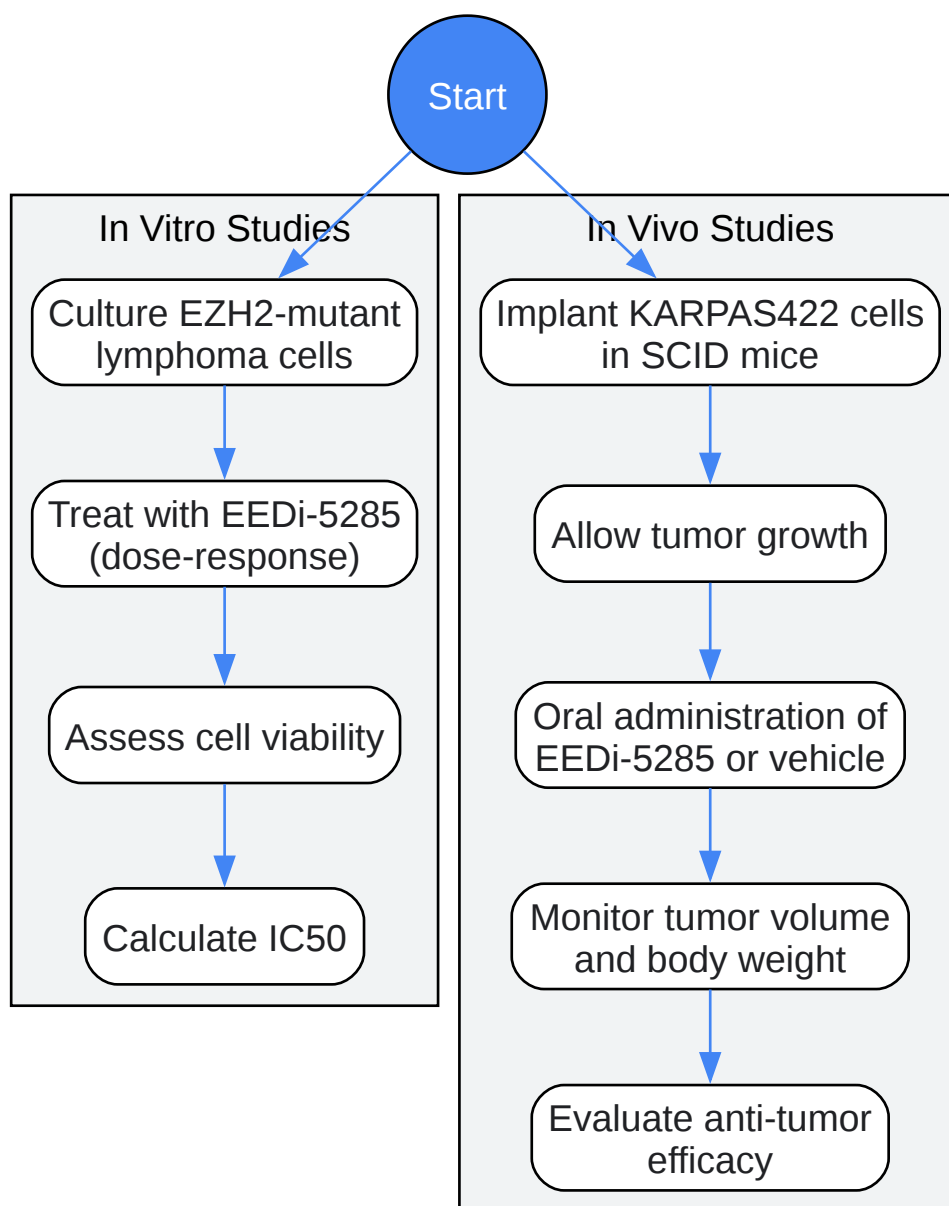
Table 2: In Vivo Anti-Tumor Activity of **EEDi-5285** in a KARPAS422 Xenograft Model

Treatment	Dose	Administration	Outcome
EEDi-5285	50-100 mg/kg[1][3][6][8]	Oral, daily[3][6]	Complete and durable tumor regression[1][2][3][4][5][6][8][9]

## Mechanism of Action: Targeting the PRC2 Complex

The PRC2 complex, comprising core components EZH2, EED, and SUZ12, plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][8] EED is essential for the catalytic activity of EZH2. It binds to H3K27me3, which allosterically activates EZH2's methyltransferase function, creating a positive feedback loop to maintain the repressive chromatin state. **EEDi-5285** disrupts this process by binding to the H3K27me3-binding pocket of EED, thereby preventing the allosteric activation of EZH2.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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